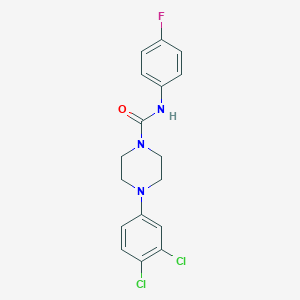
1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-, also known as TAK-901, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. It has been shown to have potential applications in the treatment of cancer and other diseases.
Mechanism Of Action
1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a protein that is involved in cell division, and its activity is essential for the proper progression of the cell cycle. When 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- inhibits the activity of Aurora A kinase, it prevents the cells from dividing and growing. This leads to cell death and the inhibition of tumor growth.
Biochemical And Physiological Effects
1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells by inducing cell death. It has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth. Additionally, 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
One advantage of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- is that it has been shown to be effective in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, which suggests that it may be effective in the treatment of cancer. However, one limitation of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- is that it has not yet been tested in clinical trials. Therefore, its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the research and development of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-. One direction is to test its safety and efficacy in clinical trials. This will provide valuable information about its potential applications in the treatment of cancer and other diseases. Another direction is to investigate its potential applications in combination with other drugs. It may be possible to enhance its efficacy by combining it with other drugs that target different pathways involved in cancer growth and progression. Additionally, it may be possible to develop new derivatives of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- that have improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- involves several steps. The starting material is 3,4-dichloroaniline, which is reacted with 4-fluoroaniline to form an intermediate. This intermediate is then reacted with piperazine and phosgene to form 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-. The overall yield of the synthesis is approximately 25%.
Scientific Research Applications
1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- has been shown to have potential applications in the treatment of cancer. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- works by inhibiting the activity of a protein called Aurora A kinase, which is involved in cell division. By inhibiting Aurora A kinase, 1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- can prevent cancer cells from dividing and growing.
properties
CAS RN |
84882-86-0 |
|---|---|
Product Name |
1-Piperazinecarboxamide, 4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)- |
Molecular Formula |
C17H16Cl2FN3O |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H16Cl2FN3O/c18-15-6-5-14(11-16(15)19)22-7-9-23(10-8-22)17(24)21-13-3-1-12(20)2-4-13/h1-6,11H,7-10H2,(H,21,24) |
InChI Key |
OZWLSESCMVQRNI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F |
Other CAS RN |
84882-86-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




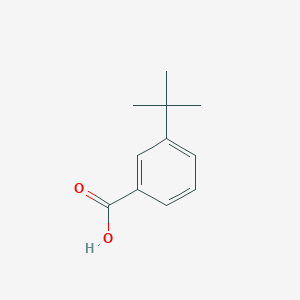
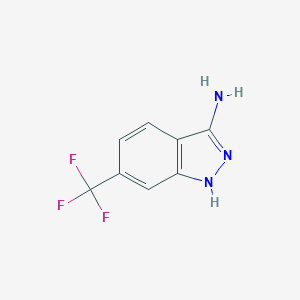
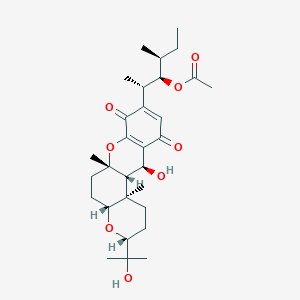
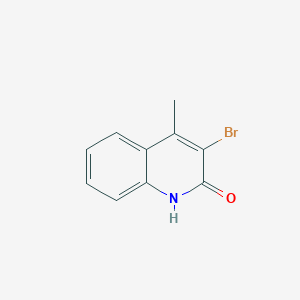
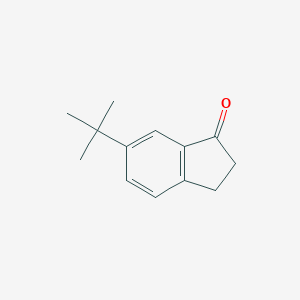
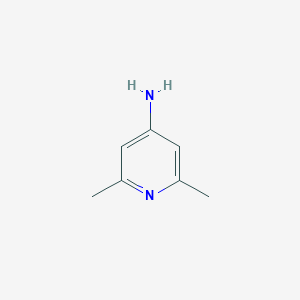
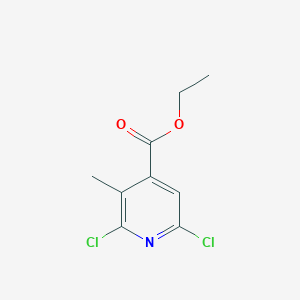

![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
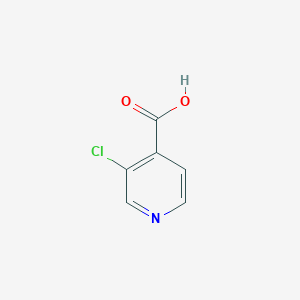
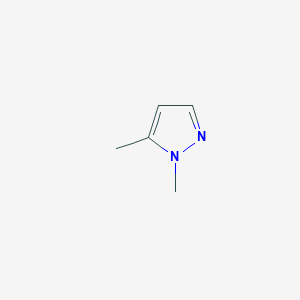
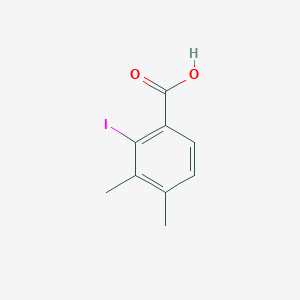
![1H-Naphtho[1,8-de][1,2,3]triazine](/img/structure/B184064.png)